molecular formula C29H29NO3 B14952662 (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-(4-propoxyphenyl)prop-2-en-1-one

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-(4-propoxyphenyl)prop-2-en-1-one

Katalognummer: B14952662
Molekulargewicht: 439.5 g/mol
InChI-Schlüssel: MLVZRIFGYOXTAR-LYBHJNIJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-(4-propoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-(4-propoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative.

    Aldol Condensation: The benzoxazole derivative can undergo aldol condensation with an appropriate aldehyde or ketone to form the enone structure.

    Substitution Reactions: Introduction of the tert-butylphenyl and propoxyphenyl groups can be done through substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-(4-propoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the enone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various benzoxazole derivatives with potential biological activities.

    Catalysis: Employed in catalytic reactions due to its unique structure.

Biology

    Antimicrobial Agents: Benzoxazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibitors: Potential use as enzyme inhibitors in biochemical research.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-(4-propoxyphenyl)prop-2-en-1-one involves interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can interact with biological macromolecules, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2Z)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-en-1-one: Lacks the tert-butyl and propoxyphenyl groups.

    (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)prop-2-en-1-one: Contains a methyl group instead of a tert-butyl group.

Uniqueness

The presence of the tert-butylphenyl and propoxyphenyl groups in (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-(4-propoxyphenyl)prop-2-en-1-one provides unique steric and electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds.

Eigenschaften

Molekularformel

C29H29NO3

Molekulargewicht

439.5 g/mol

IUPAC-Name

(Z)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-(4-propoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C29H29NO3/c1-5-18-32-23-16-12-21(13-17-23)27(31)24(28-30-25-8-6-7-9-26(25)33-28)19-20-10-14-22(15-11-20)29(2,3)4/h6-17,19H,5,18H2,1-4H3/b24-19+

InChI-Schlüssel

MLVZRIFGYOXTAR-LYBHJNIJSA-N

Isomerische SMILES

CCCOC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(C=C2)C(C)(C)C)/C3=NC4=CC=CC=C4O3

Kanonische SMILES

CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)C3=NC4=CC=CC=C4O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.